molecular formula C20H24N4O B11482861 Benzamide, 4-(1,1-dimethylethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Benzamide, 4-(1,1-dimethylethyl)-N-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B11482861
M. Wt: 336.4 g/mol
InChI Key: TZKUUHANNQWKEL-UHFFFAOYSA-N
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Description

4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide is a complex organic compound that features a pyrazolopyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl group and the pyrazolopyridine moiety imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide involves its interaction with specific molecular targets. The pyrazolopyridine core can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide: shares similarities with other pyrazolopyridine derivatives such as:

Uniqueness

The uniqueness of 4-tert-butyl-N-{1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl}benzamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C20H24N4O

Molecular Weight

336.4 g/mol

IUPAC Name

4-tert-butyl-N-(1,4,6-trimethylpyrazolo[3,4-b]pyridin-3-yl)benzamide

InChI

InChI=1S/C20H24N4O/c1-12-11-13(2)21-18-16(12)17(23-24(18)6)22-19(25)14-7-9-15(10-8-14)20(3,4)5/h7-11H,1-6H3,(H,22,23,25)

InChI Key

TZKUUHANNQWKEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2C)NC(=O)C3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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